![molecular formula C19H11ClF6N4O B2741569 N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 477869-97-9](/img/structure/B2741569.png)

N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

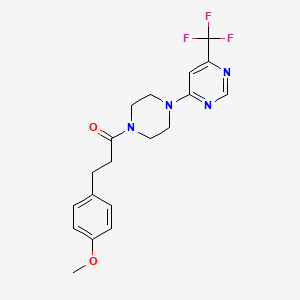

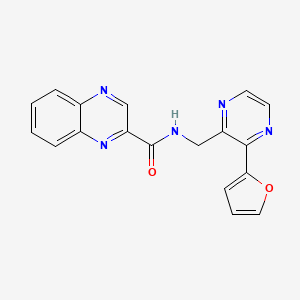

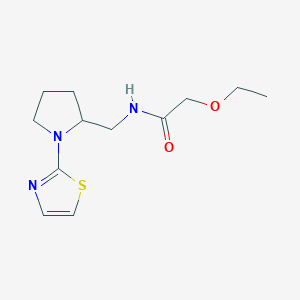

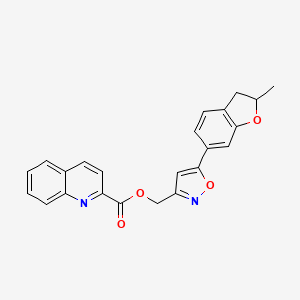

This compound is a benzamide derivative with a pyridine ring attached to it. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Pyridines are a class of compounds that consist of a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and pyridine rings, as well as the trifluoromethyl groups. The presence of nitrogen in the pyridine ring and the amide group would likely result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the trifluoromethyl groups would likely make it highly electronegative and polar. The benzamide and pyridine rings could potentially make the compound aromatic .Scientific Research Applications

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, including compounds closely related to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, have been identified as KCNQ2/Q3 potassium channel openers. These compounds exhibit activity in animal models of epilepsy and pain. The structure-activity relationships of these compounds indicate their potential in treating neurological disorders, although some toxicities have prevented further development of specific derivatives (Amato et al., 2011).

Aggregation Enhanced Emission and Multi-stimuli-responsive Properties

Pyridyl substituted benzamides have been studied for their luminescent properties in various solvents and solid states. These compounds form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Their AEE behavior depends on the polarity of the solvents, and they show mechanochromic properties and display multi-stimuli response. Such properties are significant for the development of new materials with potential applications in sensing and imaging (Srivastava et al., 2017).

Nonaqueous Capillary Electrophoresis of Related Substances

The separation of imatinib mesylate and related substances, including compounds structurally similar to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, has been achieved using nonaqueous capillary electrophoresis. This method demonstrates the importance of such benzamide derivatives in the quality control of pharmaceutical compounds, indicating their significance in analytical chemistry (Ye et al., 2012).

Fluazinam: Structural Analysis

The crystal structure of fluazinam, which includes the core structure similar to N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide, has been analyzed. The study provides insights into the molecular interactions and stability of such compounds, potentially useful in the design of new fungicides and related agricultural chemicals (Jeon et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF6N4O/c20-13-8-12(19(24,25)26)9-27-16(13)29-14-5-2-6-15(28-14)30-17(31)10-3-1-4-11(7-10)18(21,22)23/h1-9H,(H2,27,28,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTAGZZLZZNUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)

![Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2741501.png)

![4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2741502.png)

![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)

![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2741509.png)